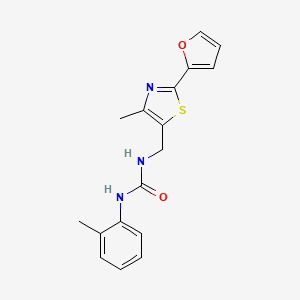
1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PTK787 or vatalanib, and it belongs to the class of tyrosine kinase inhibitors. Tyrosine kinase inhibitors are compounds that inhibit the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling and growth.
Scientific Research Applications
Antibacterial and Antifungal Applications
Derivatives of urea and thiourea, such as 1,3-bis[(E)-furan-2-yl)methylene]urea (BFMU) and 1,3-bis[(E)-furan-2-yl)methylene]thiourea (BFMT), have shown significant antibacterial and antifungal activities. These compounds were screened against various bacterial strains (e.g., Salmonella typhi, Staphylococcus aureus) and fungal isolates (e.g., Fusarium oxysporum), demonstrating their potential as inhibitors. The study indicated BFMU and BFMT's efficacy varies against different microbial species, highlighting the role of furan derivatives in developing new antimicrobial agents (Alabi et al., 2020).
Synthesis and Molecular Adjustments
Research into the synthesis and conformational adjustments of thiazolyl and urea-based compounds has provided insights into their structural properties and potential applications in material science and chemistry. Studies have explored how modifications to these molecules can impact their physical and chemical properties, opening up avenues for novel applications in various fields, including pharmaceuticals and materials engineering (Phukan & Baruah, 2016).
Energetic Materials Research
Compounds incorporating furazan and oxadiazole rings have been synthesized for applications in energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, suggesting their utility in designing safer and more efficient energetic materials for industrial and military applications (Yu et al., 2017).
Osmolyte Interactions with Proteins
Investigations into the interactions between urea derivatives and proteins have uncovered mechanisms by which certain organisms utilize urea-methylamine mixtures as osmolytes to stabilize proteins under environmental stress. This research sheds light on the biological roles of these compounds and their potential therapeutic applications in protecting cells and proteins in harsh conditions (Lin & Timasheff, 1994).
Cytotoxicity and Antimicrobial Activity
Novel urea derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity, demonstrating the potential of such compounds in the development of new pharmaceuticals. These studies contribute to understanding the structure-activity relationships necessary for designing more effective drugs with specific biological targets (Shankar et al., 2017).
properties
IUPAC Name |
1-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-6-3-4-7-13(11)20-17(21)18-10-15-12(2)19-16(23-15)14-8-5-9-22-14/h3-9H,10H2,1-2H3,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJSHQAOFAJIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2468057.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2468058.png)
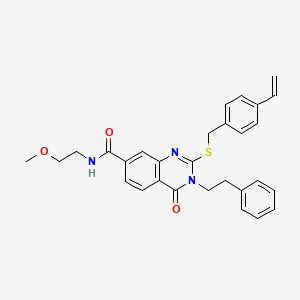
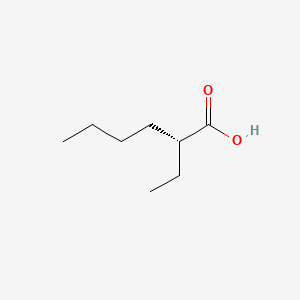
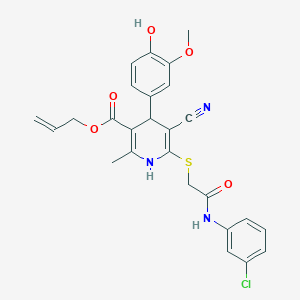
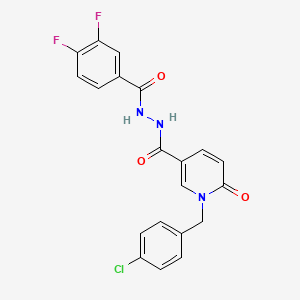
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}piperidine-4-carboxamide](/img/structure/B2468067.png)
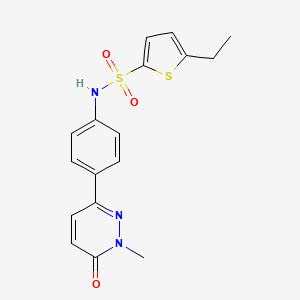

![(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2468072.png)
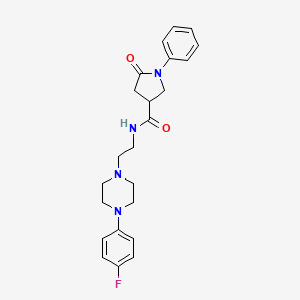
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2468077.png)
![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2468079.png)
